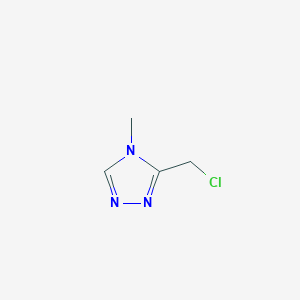

3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole

Description

Historical Context of 1,2,4-Triazole Chemistry

The exploration of 1,2,4-triazole derivatives began in the late 19th century, with foundational work on heterocyclic compound synthesis. Early methods like the Einhorn–Brunner reaction (1895) and Pellizzari reaction (1911) established protocols for creating unsubstituted 1,2,4-triazoles. These developments laid the groundwork for functionalized derivatives, including chloromethyl-substituted variants. By the mid-20th century, researchers recognized the pharmacological potential of triazoles, leading to commercial antifungal agents like fluconazole (1980s). The introduction of chloroalkyl groups into triazole systems emerged as a strategic modification to enhance reactivity and biological activity, exemplified by compounds such as 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole.

Significance in Heterocyclic Chemistry

1,2,4-Triazoles occupy a privileged position in heterocyclic chemistry due to their:

- Aromatic stability : Planar structure with delocalized π-electrons enables diverse reactivity

- Amphoteric character : Capacity for both protonation (pKa ≈ 2.45) and deprotonation (pKa ≈ 10.26)

- Structural versatility : Three nitrogen atoms allow multiple substitution patterns

The chloromethyl group in this compound introduces enhanced electrophilicity, making it valuable for:

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₄H₆ClN₃ | |

| Molecular weight | 131.56 g/mol | |

| CAS Registry Number | 740056-61-5 | |

| Tautomeric preference | 4H-form over 1H-form |

Position in Contemporary Triazole Research

This compound has become pivotal in three research domains:

A. Pharmaceutical intermediate synthesis

Serves as a key building block for antiviral agents, including the COVID-19 therapeutic candidate ensitrelvir (S-217622). The chloromethyl group enables efficient N-alkylation reactions with nucleophiles like triazones.

B. Coordination chemistry

Acts as a versatile ligand precursor, with the chloromethyl group allowing post-functionalization of metal complexes. Recent studies demonstrate its utility in creating β-hydroxy sulfide derivatives with tyrosinase inhibitory activity (IC₅₀ values as low as 4.52 μM).

C. Click chemistry applications

The reactive chloromethyl moiety facilitates rapid conjugation in:

Propriétés

IUPAC Name |

3-(chloromethyl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-8-3-6-7-4(8)2-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRRLIVSANOZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440248 | |

| Record name | 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740056-61-5 | |

| Record name | 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole typically involves the chloromethylation of a suitable 4-methyl-1,2,4-triazole precursor or the cyclization of semicarbazide derivatives under controlled conditions. The key challenge is to introduce the chloromethyl group selectively at the 3-position without decomposition or side reactions.

Industrially Relevant Process Using Semicarbazide Salts

A highly efficient and scalable method involves the use of alkyl or aryl sulfonic acid salts of semicarbazide as starting materials. This approach is described in detail in patent literature and offers advantages such as:

- Elevated reaction temperatures with reduced decomposition of starting materials.

- Faster reaction times.

- Higher purity of the final product.

Reaction Scheme Summary:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Preparation of semicarbazide sulfonic acid salt by reacting semicarbazide hydrochloride with alkyl/aryl sulfonic acid in alcoholic solvents (e.g., methanol) | Formation of stable semicarbazide salt |

| 2 | Reaction of semicarbazide sulfonic acid salt with methyl orthoester or chloromethylating agent in organic solvent at elevated temperature | Cyclization and chloromethylation to form this compound |

| 3 | Isolation by concentration, brine addition, cooling, filtration, and acid washing | Pure solid product |

This method avoids cumbersome steps such as multiple recrystallizations and water removal that were common in older methods. The use of sulfonic acid salts (e.g., methanesulfonic acid, p-toluenesulfonic acid) stabilizes intermediates and improves yield and purity.

Detailed Experimental Conditions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Methanol, Ethyl acetate, Organic solvents | Methanol used for salt formation; ethyl acetate for dilution |

| Acid for salt formation | Methanesulfonic acid, p-Toluenesulfonic acid | Slight molar excess used |

| Temperature | Elevated (not specified, typically 50-100 °C) | Higher temperature improves reaction rate |

| Reaction time | 1–24 hours | Optimized for maximum conversion |

| Work-up | Concentration under reduced pressure, brine wash, filtration | Ensures removal of impurities and isolation of solid |

Alternative Chloromethylation Routes

Other synthetic routes reported in literature and related compounds include:

Chloromethylation of 4-methyl-1,2,4-triazole using chloromethyl methyl ether or similar chloromethylating agents in the presence of Lewis acid catalysts (e.g., aluminum chloride). This method requires anhydrous conditions to prevent hydrolysis and side reactions.

Cyclization of semicarbazide derivatives with methyl orthoesters under acidic conditions to form the triazole ring followed by chloromethylation.

These methods are less favored industrially due to harsher conditions, lower selectivity, or more complex purification.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Semicarbazide sulfonic acid salt method | Semicarbazide hydrochloride | Alkyl/aryl sulfonic acid, methyl orthoester | Elevated temp, organic solvent | High purity, scalable, less decomposition | Requires preparation of sulfonic acid salt |

| Direct chloromethylation | 4-methyl-1,2,4-triazole | Chloromethyl methyl ether, Lewis acid | Anhydrous, low temp | Direct, straightforward | Toxic reagents, hydrolysis risk, lower selectivity |

| Cyclization with methyl orthoester | Semicarbazide derivatives | Methyl orthoester, acid | Acidic, reflux | One-pot synthesis | Longer reaction times, purification challenges |

Research Findings and Notes

The use of alkyl or aryl sulfonic acid salts of semicarbazide represents a significant improvement over classical methods, enabling industrial-scale synthesis with better yields and product quality.

The reaction mechanism involves initial formation of the sulfonic acid salt, which stabilizes semicarbazide and facilitates cyclization and chloromethylation under milder conditions.

Purification steps involving brine washes and acid treatments help remove residual impurities and improve crystallinity.

The process is adaptable to various sulfonic acids, allowing tuning of reaction parameters for specific production needs.

Avoidance of hazardous chloromethylating agents like chloromethyl methyl ether in some protocols enhances safety.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions (room temperature to 50°C) in polar solvents such as dimethyl sulfoxide or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted triazoles with various functional groups depending on the nucleophile used.

Oxidation: Triazole N-oxides.

Reduction: Reduced triazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole and its derivatives exhibit notable antibacterial and antifungal properties. Several studies have demonstrated that triazole compounds can inhibit the growth of various pathogenic microorganisms:

- Antibacterial Properties : A study evaluated the antibacterial activity of triazole derivatives against a range of Gram-positive and Gram-negative bacteria. Compounds derived from 1,2,4-triazoles showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Antifungal Activity : Triazole derivatives have also been highlighted for their antifungal properties, particularly against Candida albicans and Cryptococcus neoformans. Analogues of commercial triazole drugs demonstrated MIC values as low as 0.0156 µg/mL .

Pharmacological Potential

The compound's structure allows it to act on specific biological targets, making it a candidate for drug development:

- Inhibition Mechanism : The chloromethyl group in this compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This mechanism is particularly relevant for its antimicrobial and antifungal activities .

- Therapeutic Applications : Its derivatives are being explored for their potential use as COX-2 inhibitors with anti-inflammatory properties. Some synthesized compounds showed selective inhibition against COX-2 with lower ulcerogenic risks compared to traditional non-steroidal anti-inflammatory drugs .

Agrochemical Applications

This compound serves as an intermediate in the synthesis of agrochemicals:

- Pesticide Development : The compound is utilized in the formulation of pesticides due to its biological activity against plant pathogens. Its derivatives have been shown to exhibit fungicidal properties that can protect crops from fungal infections .

Material Science

The unique chemical structure of this compound allows for applications in material science:

- Corrosion Inhibitors : Triazole derivatives are being studied as corrosion inhibitors due to their ability to form protective films on metal surfaces .

Data Table: Summary of Biological Activities

Case Study 1: Antibacterial Efficacy

A study synthesized several derivatives of triazoles and tested them against methicillin-resistant Staphylococcus aureus. The most potent compound exhibited an MIC of 0.125 µg/mL, significantly lower than traditional antibiotics like chloramphenicol .

Case Study 2: Antifungal Activity

In another investigation, triazole analogues were tested for antifungal activity against fluconazole-resistant strains of Candida albicans. One compound showed remarkable efficacy with an MIC of 0.25 µg/mL .

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring can also interact with metal ions or other molecular targets, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Key Observations:

- Chloromethyl vs. Sulfanyl Groups : The chloromethyl group enhances electrophilicity, making the compound reactive in alkylation reactions, whereas sulfanyl (-S-) groups improve solubility and enable thiol-mediated interactions in biological systems .

- Aromatic Substituents : Bulky groups like adamantyl or nitrophenyl increase lipophilicity (LogP > 4), favoring membrane penetration and target binding .

- Biological Activity : Sulfanyl-linked triazoles (e.g., AB4) show higher antimicrobial activity due to synergistic effects with thiazole moieties , while hydroxyphenyl derivatives exhibit antifungal properties via hydrogen bonding .

Spectroscopic and Computational Data

- ¹H NMR : The target compound shows a singlet for the triazole proton at δ 8.62 and a quartet for the chloromethyl group at δ 4.31 . In contrast, adamantyl-containing triazoles exhibit upfield shifts (δ 1.5–2.5) due to shielding effects .

- DFT Studies: Quantum chemical calculations reveal that electron-withdrawing groups (e.g., -NO₂, -Cl) lower HOMO-LUMO gaps (ΔE), enhancing reactivity and antimicrobial potency .

Activité Biologique

3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. Triazoles have gained prominence in medicinal chemistry due to their broad spectrum of pharmacological effects, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through a review of relevant studies and findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloromethyl group that enhances its biological activity. The presence of the triazole ring contributes to its interactions with various biological targets.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds with the triazole scaffold can inhibit fungal cytochrome P450 enzymes, which are critical for the synthesis of ergosterol in fungal membranes. This inhibition leads to fungal cell death.

- Example Findings : In comparative studies, triazole derivatives exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus flavus. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against these pathogens .

Antibacterial Activity

The antibacterial potential of this compound has been explored through various studies. Triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluated the antibacterial activity of triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 2 µg/mL against S. aureus, comparable to standard antibiotics like norfloxacin .

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have shown promising results. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular pathways.

- Research Findings : Compounds similar to this compound have been reported to exhibit cytotoxicity against various cancer cell lines. For example, certain derivatives showed IC50 values in the micromolar range against breast and lung cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Modifications at specific positions on the triazole ring can significantly influence their pharmacological profiles.

| Modification | Effect on Activity |

|---|---|

| Chloromethyl group | Enhances antibacterial and antifungal activity |

| Alkyl substitutions | Varying chain lengths can modulate potency |

| Electron-donating groups | Improve binding affinity to biological targets |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.